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Introduction
Substance P (SP), an undecapeptide neuropeptide of the tachykinin family, is a pivotal

signaling molecule in the central and peripheral nervous systems.[1] Its "free acid" form refers

to the native peptide with a carboxyl group at the C-terminus. Renowned for its role as a potent

vasodilator and mediator of neurogenic inflammation, Substance P is a key player in a diverse

array of physiological and pathological processes, including pain transmission, immune

regulation, and cell proliferation.[1][2][3] This technical guide provides an in-depth overview of

Substance P, Free Acid as a critical tool in neuropeptide research, detailing its mechanism of

action, quantitative data from key experiments, and comprehensive experimental protocols.

Core Properties of Substance P, Free Acid
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Property Value Reference

Amino Acid Sequence
Arg-Pro-Lys-Pro-Gln-Gln-Phe-

Phe-Gly-Leu-Met
[1]

Molecular Formula C₆₃H₉₈N₁₈O₁₃S [1]

Molecular Weight ~1347.6 g/mol [1]

Primary Receptor
Neurokinin-1 Receptor (NK-

1R)
[1]

Mechanism of Action and Signaling Pathways
Substance P exerts its biological effects primarily through the activation of the Neurokinin-1

receptor (NK-1R), a G-protein coupled receptor (GPCR).[1] The binding of Substance P to NK-

1R initiates a cascade of intracellular signaling events, predominantly through the Gq alpha

subunit, leading to the activation of phospholipase C (PLC).[1][4] PLC, in turn, hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and

diacylglycerol (DAG).[1][4] IP3 triggers the release of calcium from intracellular stores, while

DAG activates protein kinase C (PKC).[1][4]

Beyond this canonical pathway, Substance P signaling can also involve other G-proteins, such

as Gs, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP).[1][5]

Furthermore, Substance P has been shown to activate the mitogen-activated protein kinase

(MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK), which is

implicated in cell proliferation and migration.[2][3]
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Substance P binding to NK-1R activates multiple signaling cascades.
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Quantitative Data
The following tables summarize key quantitative parameters for Substance P, Free Acid from

various in vitro and in vivo studies. These values can vary depending on the experimental

system, cell type, and assay conditions.

Table 1: Binding Affinities (Kd & Ki)

Ligand
Receptor/Ti
ssue

Cell
Line/Syste
m

Kd (nM) Ki (nM)
Reference(s
)

[³H]-

Substance P

NK-1

Receptor

Rat Brain

Homogenate
0.33 ± 0.13 - [6]

[³H]-

Substance P

NK-1

Receptor
CHO cells 0.17 - [7]

Substance P

Nicotinic

Acetylcholine

Receptor

Torpedo

electroplaque

42 ± 7 (low

affinity), 0.55

± 0.32 (high

affinity)

- [8]

Table 2: Functional Potency (EC50 & IC50)
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Assay
Cell
Line/System

EC50 (nM) IC50 (nM) Reference(s)

Phosphoinositide

Hydrolysis

CHO cells

expressing rat

NK-1R

~1 - [6]

Calcium

Mobilization

Human

Astrocytoma (U-

373 MG)

1.3 - [4]

Calcium

Mobilization

Rat Spiral

Ganglion

Neurons

18,800 - [9]

[³H]-Substance P

Displacement

Torpedo

electroplaque

membranes

-

31,000 ± 7,000

(no agonist), 930

± 390 (with

agonist)

[8]

cAMP

Accumulation

HEK293 cells

expressing NK-

1R

-logEC50 = 7.8 ±

0.1
- [5]

Intracellular

Calcium Increase

HEK293 cells

expressing NK-

1R

-logEC50 = 8.5 ±

0.3
- [5]

Experimental Protocols
Detailed methodologies for key experiments utilizing Substance P, Free Acid are provided

below.

Radioligand Binding Assay (Competition)
This protocol describes a competitive binding assay to determine the affinity of a test

compound for the NK-1 receptor using [³H]-Substance P as the radioligand.

Materials:
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HEK293 cells stably expressing the human NK-1 receptor

Cell culture medium and reagents

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors)

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA)

[³H]-Substance P (radioligand)

Unlabeled Substance P (for non-specific binding)

Test compounds

96-well filter plates (e.g., GF/C)

Scintillation cocktail

Microplate scintillation counter

Procedure:

Membrane Preparation:

Culture and harvest HEK293-NK1R cells.

Homogenize cells in ice-cold membrane preparation buffer.

Centrifuge at low speed to remove nuclei and debris.

Centrifuge the supernatant at high speed to pellet the membranes.

Wash the membrane pellet and resuspend in assay buffer.

Determine protein concentration using a standard method (e.g., BCA assay).

Assay Setup:
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In a 96-well plate, add assay buffer, radioligand ([³H]-Substance P at a concentration near

its Kd), and either:

Vehicle (for total binding)

A high concentration of unlabeled Substance P (for non-specific binding)

Serial dilutions of the test compound.

Add the membrane preparation to initiate the binding reaction.

Incubation:

Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g.,

60-90 minutes).

Filtration and Washing:

Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

Detection:

Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using

a microplate scintillation counter.

Data Analysis:

Calculate specific binding by subtracting non-specific binding from total binding.

Plot the percentage of specific binding against the log concentration of the test compound

to generate a competition curve.

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific

binding).

Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 +

[L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation
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constant.[10]
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Workflow for a radioligand competition binding assay.

Intracellular Calcium Mobilization Assay
This protocol outlines the measurement of intracellular calcium mobilization in response to

Substance P using the fluorescent indicator Fura-2 AM.[11][12][13]

Materials:

Adherent cells expressing NK-1R (e.g., CHO-K1 or HEK293 cells)

Cell culture medium and reagents

Glass-bottom dishes or 96-well black-walled, clear-bottom plates

Fura-2 AM stock solution (in DMSO)

Pluronic F-127 (for aiding dye loading)

HEPES-buffered saline solution (HBSS)

Substance P stock solution

Fluorescence microscope or plate reader with dual-excitation capabilities (340 nm and 380

nm)

Procedure:

Cell Seeding:

Seed cells onto glass-bottom dishes or appropriate microplates and allow them to adhere

and grow to a suitable confluency.

Dye Loading:

Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (e.g.,

0.02%) in HBSS.

Aspirate the culture medium and wash the cells with HBSS.
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Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.

Washing and De-esterification:

Wash the cells twice with HBSS to remove extracellular dye.

Incubate the cells in HBSS for an additional 20-30 minutes at room temperature to allow

for complete de-esterification of the Fura-2 AM by intracellular esterases.

Imaging/Measurement:

Place the dish/plate on the microscope stage or in the plate reader.

Acquire a baseline fluorescence signal by alternately exciting the cells at 340 nm and 380

nm and measuring the emission at ~510 nm.

Add Substance P at the desired concentration and continue to record the fluorescence

changes over time.

Data Analysis:

Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) for

each time point.

The change in this ratio is proportional to the change in intracellular calcium concentration.

Plot the F340/F380 ratio over time to visualize the calcium transient.

For dose-response experiments, plot the peak change in the F340/F380 ratio against the

log concentration of Substance P to determine the EC50.

ERK Phosphorylation Assay (Western Blot)
This protocol describes the detection of ERK1/2 phosphorylation in response to Substance P

stimulation via Western blotting.[14][15][16][17]

Materials:

Cells expressing NK-1R
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Cell culture medium and reagents

Substance P

Ice-cold PBS

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

Protein assay kit (e.g., BCA)

SDS-PAGE gels and running buffer

Transfer buffer

PVDF or nitrocellulose membrane

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)

HRP-conjugated secondary antibody

Enhanced chemiluminescence (ECL) substrate

Imaging system for chemiluminescence detection

Procedure:

Cell Treatment:

Culture cells to the desired confluency.

Serum-starve the cells for several hours to reduce basal ERK phosphorylation.

Stimulate the cells with Substance P at various concentrations and for different time

points.

Cell Lysis:
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Wash the cells with ice-cold PBS.

Lyse the cells on ice with lysis buffer containing protease and phosphatase inhibitors.

Scrape the cells and collect the lysate.

Clarify the lysate by centrifugation.

Protein Quantification:

Determine the protein concentration of each lysate.

SDS-PAGE and Western Blotting:

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Immunoblotting:

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

Wash the membrane with TBST.

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane again with TBST.

Detection and Analysis:

Apply the ECL substrate and detect the chemiluminescent signal using an imaging

system.

To normalize for protein loading, the membrane can be stripped and re-probed with an

antibody against total ERK.
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Quantify the band intensities using densitometry software and express the results as the

ratio of p-ERK to t-ERK.

In Vivo Plasma Extravasation (Miles Assay)
This protocol describes a method to quantify Substance P-induced plasma extravasation in the

skin of rodents.[18][19][20][21][22][23]

Materials:

Rodents (e.g., rats or mice)

Anesthetic

Evans blue dye solution (e.g., 1% in saline)

Substance P solutions at various concentrations

Saline (vehicle control)

Formamide or other solvent for dye extraction

Spectrophotometer

Procedure:

Animal Preparation:

Anesthetize the animal.

Inject Evans blue dye intravenously (e.g., via the tail vein). The dye will bind to plasma

albumin.

Intradermal Injections:

After a short circulation time (e.g., 5-10 minutes), make intradermal injections of

Substance P at different concentrations into the dorsal skin.

Inject an equal volume of saline as a vehicle control at a separate site.
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Incubation and Tissue Collection:

Allow a set amount of time for plasma extravasation to occur (e.g., 20-30 minutes).

Euthanize the animal and excise the skin at the injection sites.

Dye Extraction and Quantification:

Incubate the excised skin samples in formamide (or another suitable solvent) to extract the

Evans blue dye (e.g., overnight at 55°C).

Measure the absorbance of the extracted dye using a spectrophotometer at the

appropriate wavelength (e.g., ~620 nm).

Data Analysis:

The amount of dye extracted is proportional to the degree of plasma extravasation.

Express the results as the amount of dye per injection site or per gram of tissue.

Compare the extravasation induced by Substance P to that of the vehicle control.

Cell Migration Assay (Boyden Chamber)
This protocol details a method to assess the chemotactic effect of Substance P on cell

migration using a Boyden chamber (transwell) assay.[24][25][26][27]

Materials:

Cells of interest (e.g., endothelial cells, immune cells)

Cell culture medium and reagents

Boyden chamber inserts with a porous membrane (pore size appropriate for the cell type)

24-well plates

Chemoattractant solution (Substance P in serum-free medium)
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Control medium (serum-free medium)

Cotton swabs

Fixing and staining reagents (e.g., methanol and crystal violet)

Microscope

Procedure:

Assay Setup:

Add the chemoattractant solution (Substance P) to the lower wells of the 24-well plate.

Add control medium to other wells as a negative control.

Cell Seeding:

Resuspend the cells in serum-free medium.

Place the Boyden chamber inserts into the wells.

Seed the cell suspension into the upper chamber of the inserts.

Incubation:

Incubate the plate at 37°C in a CO₂ incubator for a duration sufficient for cell migration to

occur (this will vary depending on the cell type).

Removal of Non-migrated Cells:

Carefully remove the inserts from the wells.

Gently remove the non-migrated cells from the upper surface of the membrane with a

cotton swab.

Fixing and Staining:

Fix the migrated cells on the lower surface of the membrane with methanol.
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Stain the fixed cells with crystal violet.

Quantification:

Wash the inserts to remove excess stain.

Count the number of migrated cells in several fields of view under a microscope.

Data Analysis:

Calculate the average number of migrated cells per field for each condition.

Compare the number of cells that migrated towards Substance P with the number that

migrated towards the control medium.

Conclusion
Substance P, Free Acid is an indispensable tool for investigating a wide range of biological

processes. Its well-characterized interactions with the NK-1 receptor and downstream signaling

pathways provide a robust system for studying neuropeptide function in health and disease.

The quantitative data and detailed experimental protocols provided in this guide offer a solid

foundation for researchers to design and execute rigorous studies in the fields of neuroscience,

immunology, and drug discovery. A thorough understanding of its properties and methodologies

for its use will continue to drive advancements in our comprehension of neuro-immune

interactions and the development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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